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molecular formula C12H10O B1664037 2-Acetylnaphthalene CAS No. 93-08-3

2-Acetylnaphthalene

Cat. No. B1664037
M. Wt: 170.21 g/mol
InChI Key: XSAYZAUNJMRRIR-UHFFFAOYSA-N
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Patent
US04613611

Procedure details

A mixture of 45.1 g of 2'-acetonaphthone, 29.4 g of selenium dioxide, 350 ml of dioxane and 7.0 ml of water was stirred, heated carefully to reflux and maintained at reflux for 3 hours. The mixture was cooled, filtered through diatomaceous earth and the filtrate evaporated in vacuo. The residue was treated with 300 ml of water and the resulting white solid collected and recrystallized from aqueous acetone giving the desired product as white crystals, mp 103°-120° C.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1)(=O)C.[Se](=O)=[O:15].[O:17]1[CH2:22][CH2:21][O:20]CC1>O>[OH:15][CH:21]([OH:20])[C:22]([C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[CH:12][CH:13]=[CH:4][CH:5]=2)[CH:10]=1)=[O:17]

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
29.4 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
350 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated carefully
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with 300 ml of water
CUSTOM
Type
CUSTOM
Details
the resulting white solid collected
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous acetone giving the desired product as white crystals, mp 103°-120° C.

Outcomes

Product
Name
Type
Smiles
OC(C(=O)C1=CC2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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